![molecular formula C18H19N3O4S B10977442 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide](/img/structure/B10977442.png)
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide
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Overview
Description
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide is a complex organic compound with a molecular formula of C18H19N3O4S It is known for its unique structure, which includes a dioxidotetrahydrothiophene ring, a carbamoyl group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide typically involves multiple steps. One common method includes the reaction of 3-aminobenzoic acid with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring to a tetrahydrothiophene ring.
Substitution: The phenyl and benzamide groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituents, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiophene rings, and various substituted phenylbenzamide derivatives.
Scientific Research Applications
Antiparasitic Activity
One of the significant applications of this compound is its potential as an antiparasitic agent. Research has shown that derivatives of N-phenylbenzamide exhibit activity against Schistosoma mansoni, a parasitic flatworm responsible for schistosomiasis. In a study evaluating structure–activity relationships (SAR) among 25 derivatives, certain compounds demonstrated rapid schistosomicidal effects, compromising the integrity of adult worms within one hour of exposure . This highlights the potential for developing new antischistosomal drugs in response to emerging drug resistance against praziquantel.
Antitrypanosomal Activity
Another promising application is in the treatment of African trypanosomiasis, caused by Trypanosoma brucei. A derivative of the compound was shown to effectively displace High Mobility Group (HMG)-box-containing proteins from their DNA binding sites, disrupting kinetoplast DNA function and leading to parasite death. This compound demonstrated curative effects in an acute mouse model, indicating its potential as a therapeutic agent against kinetoplastid parasites .
Structure-Activity Relationships
The development of analogs based on the core structure of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide has led to insights into how modifications can enhance biological activity. For instance:
- Substitution Effects : Variations in substituents on the phenyl ring have been shown to significantly affect the potency and selectivity of these compounds against target pathogens.
- Mechanistic Insights : The interaction with specific biological targets (e.g., HMG proteins) provides a pathway for rational drug design aimed at optimizing efficacy while minimizing toxicity .
Case Studies and Experimental Findings
Several experimental studies have documented the efficacy and safety profiles of this compound and its derivatives:
- Schistosomiasis Study : In vitro assays revealed that specific N-phenylbenzamide derivatives exhibited EC50 values in the nanomolar range against S. mansoni, with selectivity indices suggesting a favorable therapeutic window over mammalian cells .
- Trypanosomiasis Model : The compound's ability to disrupt kDNA function was validated through both in vitro and in vivo studies, demonstrating significant reductions in parasite viability and highlighting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene ring and carbamoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)acetyl]amino}benzoic acid
- N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of a tetrahydrothiophene ring with a sulfone group and a phenylbenzamide moiety. Its molecular formula is C13H14N2O4S, and it possesses distinct chemical properties due to the presence of the sulfone group, which is known to influence biological activity.
Biological Activity Overview
Research has indicated that derivatives of N-phenylbenzamide , including the compound , exhibit a range of biological activities:
- Antiviral Activity : Several studies have demonstrated that N-phenylbenzamide derivatives can inhibit various viral strains, including enteroviruses.
- Antimicrobial Properties : These compounds are also noted for their antibacterial and antifungal activities.
- Analgesic and Anti-inflammatory Effects : Some derivatives show promise as analgesics and anti-inflammatory agents.
Antiviral Mechanisms
The antiviral mechanisms of N-phenylbenzamide derivatives have been extensively studied. A recent study highlighted the binding affinity of these compounds to viral capsids, which stabilizes the virion and prevents uncoating. This mechanism was observed in enterovirus strains, where compounds showed effective inhibition at low micromolar concentrations:
Compound | Virus Strain | IC50 (µM) | TC50 (µM) | Selectivity Index |
---|---|---|---|---|
1e | EV71 | 5.7 ± 0.8 | 620 ± 0.0 | 109 |
CL212 | CVA9 | 1 | >100 | >100 |
CL213 | CVB3 | Not effective | - | - |
Case Studies
- Enterovirus Inhibition : A study conducted on various N-phenylbenzamide derivatives demonstrated significant antiviral activity against enterovirus strains such as EV71 and CVA9. The compound 1e showed an IC50 value of 5.7 µM against EV71, indicating strong potential for further development as an antiviral agent .
- Mechanistic Insights : Another investigation into the antiviral mechanisms revealed that these compounds bind to hydrophobic pockets within the viral capsid, effectively preventing viral entry into host cells. The binding affinity was confirmed through docking studies and real-time assays .
- Comparative Analysis : In comparison with other antiviral agents like pirodavir, N-phenylbenzamide derivatives exhibited lower cytotoxicity while maintaining effective antiviral properties, suggesting a favorable therapeutic profile .
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-phenylbenzamide |
InChI |
InChI=1S/C18H19N3O4S/c22-17(19-14-6-2-1-3-7-14)13-5-4-8-15(11-13)20-18(23)21-16-9-10-26(24,25)12-16/h1-8,11,16H,9-10,12H2,(H,19,22)(H2,20,21,23) |
InChI Key |
IJTSCEUCVXBTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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